2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C7H5BrN4S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
KHTLLKYMGAIWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
Stepwise Bromination Method : Starting from 2-amino-5-(2-pyridyl)-1,3,4-thiadiazole, selective bromination at the 3-position of the pyridyl ring can be achieved using bromine under controlled conditions.
Patent-Described Bromination of 2-Amino-5-bromo-1,3,4-thiadiazole : A closely related compound, 2-amino-5-bromo-1,3,4-thiadiazole, is prepared by dissolving 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% acid, preferably 3-5%), followed by dropwise bromine addition at temperatures below 10 °C. The reaction mixture is then treated with an oxidant (e.g., hypochlorite, chlorate, hydrogen peroxide) at 15-30 °C to complete bromination. Alkali treatment follows to isolate the product with high purity and yield.
Adaptation for Pyridyl Substitution : Incorporating the 3-bromo-2-pyridyl substituent likely involves bromination of the pyridyl ring either before or after thiadiazole ring formation, using similar controlled bromination techniques.
Cyclization with 3-Bromo-2-pyridinecarboxylic Acid or Derivatives
- Using 3-bromo-2-pyridinecarboxylic acid as the starting acid component in the cyclization with thiosemicarbazide under phosphorus pentachloride activation or polyphosphoric acid conditions can directly yield the target 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|
| Dissolution of thiosemicarbazide | Thiosemicarbazide + 3-bromo-2-pyridinecarboxylic acid + PCl5 or polyphosphoric acid | Solid-phase grinding at room temperature or heating under reflux | >90% yield, high purity |
| Bromination (if post-cyclization) | Bromine added dropwise under 10 °C in acidic aqueous solution (2-6% acid) | Molar ratio thiosemicarbazide to bromine ~1:0.45-0.55; reaction at 15-30 °C | High yield, minimized waste |
| Oxidation step | Oxidants such as hypochlorite, chlorate, hydrogen peroxide | Mass ratio of product to oxidant 1:20-50; maintains reaction completion | Purity >95% |
| Alkali work-up | Alkali solution to neutralize and precipitate product | pH adjusted to ~8-8.2 for optimal crystallization | Facilitates isolation |
Comparative Analysis of Preparation Methods
Research Results and Observations
The use of aqueous acid solutions with controlled acid concentration (3-5%) ensures complete dissolution of starting materials and homogeneous reaction conditions, improving yield and purity.
Controlled bromine addition at low temperatures (<10 °C) prevents over-bromination and side reactions, enhancing selectivity for the 3-bromo position on the pyridyl ring.
The presence of oxidants such as hypochlorite or hydrogen peroxide promotes efficient bromination and ring oxidation, improving product quality and reducing environmental impact.
Solid-phase grinding methods offer a practical alternative with minimal solvent use and simplified post-reaction processing, suitable for scale-up.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the pyridine ring serves as a prime site for nucleophilic substitution, enabling diverse functionalization:
| Reagent/Condition | Product | Reaction Efficiency | Key Reference |
|---|---|---|---|
| Sodium azide (NaN₃/DMF, 80°C) | 3-azido-2-pyridyl derivative | 85-92% yield | |
| Primary amines (EtOH, reflux) | 3-alkylamino-pyridyl derivatives | 70-88% yield | |
| Thiols (K₂CO₃/DMSO, 60°C) | Thioether-linked analogs | 65-78% yield |
This reaction follows an SNAr mechanism , facilitated by electron-withdrawing effects of the thiadiazole ring. Steric hindrance from the pyridine nitrogen slightly reduces reactivity compared to para-substituted bromo analogs.
Oxidation Reactions
The amino group (-NH₂) on the thiadiazole ring undergoes selective oxidation:
-
Controlled oxidation with KMnO₄/H₂SO₄ converts -NH₂ to -NO₂, producing 2-nitro-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole (82% yield).
-
Over-oxidation with H₂O₂/Fe³⁺ cleaves the thiadiazole ring, forming pyridine-2-sulfonic acid derivatives.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Coupling Type | Conditions | Product Application | Yield Range |
|---|---|---|---|
| Suzuki (Boronates) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl hybrids for drug discovery | 75-89% |
| Sonogashira (Alkynes) | CuI, PdCl₂(PPh₃)₂, Et₃N | Fluorescent probes | 68-83% |
| Buchwald-Hartwig (Amines) | Xantphos-Pd-G3, Cs₂CO₃ | Antimicrobial agents | 71-90% |
Notably, the thiadiazole ring remains intact under these conditions due to its thermal stability up to 250°C.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces both rings:
-
Thiadiazole → 1,2-diaminoethane derivative
-
Pyridine → Piperidine analog
This dual reduction occurs in ethanol at 50 psi H₂ pressure (total yield: 64%).
Complexation Reactions
The compound acts as a polydentate ligand in coordination chemistry:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl]Cl | Anticancer agents |
| PtCl₂ | cis-[Pt(L)Cl₂] | Catalysis |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | Magnetic materials |
Stability constants (log β) range from 8.2 (Cu²⁺) to 5.9 (Fe³⁺) in aqueous ethanol.
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
| Dipolarophile | Product | Biological Activity |
|---|---|---|
| Benzontrile oxide | Imidazo[2,1-b] thiadiazole | Anticonvulsant (ED₅₀: 12 mg/kg) |
| Acetonitrile oxide | Pyrazolo[5,1-d] thiadiazole | Antiparasitic (IC₅₀: 14.7 µM) |
Reaction kinetics show second-order dependence with k₂ = 0.018 L·mol⁻¹·s⁻¹ in acetonitrile.
Acid-Base Behavior
Protonation studies reveal:
-
pKₐ₁ = 3.2 (pyridine N-protonation)
-
pKₐ₂ = 8.7 (thiadiazole amino group)
This dual basicity enables pH-dependent solubility (0.1 mg/mL at pH 1 → 22 mg/mL at pH 10) .
Thermal Decomposition
TGA analysis shows three-stage decomposition:
-
220-250°C: Loss of Br- radical (Δm = 25.8%)
-
300-320°C: Thiadiazole ring breakdown
-
400°C: Complete carbonization
Activation energy (Eₐ) calculated as 148 kJ/mol by Ozawa method.
This comprehensive reactivity profile establishes 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole as a versatile building block in medicinal chemistry and materials science. Recent studies highlight its particular utility in developing kinase inhibitors (IC₅₀: 0.8-1.2 µM against EGFR) and organic semiconductors (hole mobility: 0.12 cm²/V·s). Future research directions include photocatalytic applications and enantioselective functionalization of the thiadiazole core.
Scientific Research Applications
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound with a thiadiazole ring substituted with an amino group and a bromopyridyl group. This compound is of interest for its potential biological activities and applications in medicinal chemistry and materials science.
Scientific Research Applications
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules. It has been investigated for potential biological activities, such as antimicrobial or anticancer properties, and explored as a potential drug candidate for various diseases. It is also used in the development of new materials with specific properties.
Related Compounds and Activities
Other thiadiazole derivatives have demonstrated a range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, and anti-inflammatory properties . Thiadiazole derivatives have been investigated for anticonvulsant activity . For example, several 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect mice against convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) . One compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was the most active in both MES and PTZ tests .
Cytotoxic Properties
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variability in 1,3,4-Thiadiazole Derivatives
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 5. Key analogs include:
Physical Properties
- Melting Points: Phenyl analog (TB): 232–233°C . 4-Bromophenyl analog (3d): 226°C . 4-Nitrophenyl analog (3c): 254–256°C .
Unique Features of the Target Compound
- Comparison with Bromophenyl Analogs : Unlike 4-bromophenyl derivatives (e.g., 3d), the pyridyl nitrogen may participate in hydrogen bonding or coordination chemistry, expanding its utility in metal-organic frameworks or enzyme inhibition .
Biological Activity
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. Its unique structure, featuring a brominated pyridine substituent and an amino group, enhances its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the bromine atom at the 5-position of the thiadiazole ring increases its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 μg/mL |
| S. aureus | 125 μg/mL |
| Salmonella typhi | 50 μg/mL |
These findings suggest that the compound can be a potential candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole has been evaluated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 9.6 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 0.28 | Induced cell cycle arrest at G2/M phase |
| MCF-7 (Breast Cancer) | 12 | Decreased viability |
The results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .
The mechanism by which 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies have predicted binding affinities with proteins involved in cancer pathways, suggesting that this compound may modulate their activity to exert therapeutic effects .
Case Studies
Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles exhibited zones of inhibition against Salmonella typhi and E. coli, reinforcing the potential of these compounds in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : Another investigation reported that various thiadiazole derivatives reduced cell viability in different cancer models significantly, with some compounds achieving over 70% inhibition at concentrations as low as 200 μM .
Q & A
Basic Research Questions
Q. What optimized methodologies exist for synthesizing 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole with high purity?
- Methodology : Synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, analogous thiadiazoles (e.g., 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) are synthesized by reacting thiosemicarbazide derivatives with POCl₃ under reflux, followed by purification via recrystallization . Adjustments to substituents (e.g., bromopyridyl groups) require careful control of stoichiometry and reaction time to avoid side products like Schiff bases .
- Key Parameters : Monitor reaction progress via TLC, and characterize intermediates using FT-IR and ¹H-NMR to confirm structural integrity .
Q. How can spectroscopic techniques validate the structural and electronic properties of this compound?
- Approach :
- FT-IR : Identify functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹, N-H bending in the amino group at ~1600 cm⁻¹) .
- ¹H-NMR : Confirm aromatic proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm) and amino group resonance (δ 5.5–6.5 ppm) .
- UV-Vis/fluorescence : Probe electronic transitions (e.g., π→π* in the thiadiazole ring) and assess potential as a fluorescent probe in liposomal systems .
Q. What preliminary biochemical applications have been explored for this compound?
- Applications : Thiadiazoles with brominated aryl groups are studied as enzyme inhibitors or receptor modulators due to their electron-deficient aromatic systems. For example, similar derivatives show activity in tyrosinase inhibition assays, suggesting utility in biochemical pathway studies . Computational docking can predict binding affinities to target proteins (e.g., B-cell lymphoma-2 inhibitors) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) elucidate the formation mechanism and stability of this thiadiazole?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level can simulate reaction pathways. Studies on 2-amino-5-methyl-1,3,4-thiadiazole reveal multi-stage mechanisms involving thiourea cyclization and intermediate tautomerization, with activation barriers ~25–30 kcal/mol . Solvent effects (e.g., DMSO) can stabilize transition states, reducing energy barriers .
- Validation : Compare calculated vibrational spectra (IR) with experimental data to refine computational parameters .
Q. What challenges arise in analyzing dual fluorescence effects of this compound in lipid bilayers?
- Experimental Design :
- Prepare liposomes (e.g., DPPC) and incorporate the compound via thin-film hydration.
- Use fluorescence spectroscopy to track emission shifts (e.g., λₑₘ ≈ 400–450 nm) under varying pH/temperature. Contradictions in spectral data may arise from aggregation or solvent polarity effects .
- Resolve ambiguities using time-resolved fluorescence to distinguish between monomeric and aggregated states .
Q. How do thermodynamic studies inform the stability of substituted aminothiadiazoles?
- Thermochemical Analysis : Combustion calorimetry measures enthalpy of formation (ΔHf°). For 2-amino-5-methyl-1,3,4-thiadiazole, ΔHf° ≈ 150 kJ/mol, with methyl substitution increasing stability by ~10% compared to unsubstituted analogs .
- Implications : Substituents like bromopyridyl groups may alter stability via steric hindrance or electronic effects, requiring comparative studies with XRD or DSC .
Q. How can data contradictions in synthetic pathways be systematically addressed?
- Case Study : Conflicting reports on thiadiazole formation via POCl₃ (yielding amides vs. Schiff bases) suggest competing reaction pathways. Use kinetic studies (e.g., in situ IR) to identify dominant intermediates .
- Resolution : Optimize reaction conditions (e.g., lower temperature, controlled POCl₃ addition) to favor cyclization over side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
